![molecular formula C12H15N3O3S B2692399 7-hydroxy-N-isopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-52-2](/img/structure/B2692399.png)
7-hydroxy-N-isopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“7-hydroxy-N-isopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are known for their virtually unlimited synthetic and pharmacological potential . They have been used as the basis for synthesizing a variety of biologically active substances, including antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances .
Synthesis Analysis
An effective method was developed for the preparation and x-ray diffraction analysis of the spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester . This compound is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine .Molecular Structure Analysis
The molecular structure of this compound was analyzed using x-ray diffraction . This analysis is crucial for understanding the compound’s structural properties, which can inform subsequent chemical modifications .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the preparation of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester . This process involves a series of reactions, including Michael addition and cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using 1H NMR spectroscopy . Key signals in the 1H NMR spectra of 7-hydroxy analogs were identified, providing insights into the compound’s structure .Scientific Research Applications
Anticancer Applications
Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . They have demonstrated high antitumor activities .
Antibacterial Applications
These compounds have shown high antibacterial activities . For example, a new series of novel 1,3-thiazolidine pyrimidine derivatives were developed and carried out its antibacterial activity against 14 bacterial strains .
Anti-inflammatory Applications
Thiazolo[3,2-a]pyrimidines have demonstrated high anti-inflammatory activities .
Antiviral Applications
Thiazolo[3,2-a]pyrimidines have marked antiviral properties . About 80% of infectious diseases of humans are now recognized as being caused by viruses .
Antifungal Applications
Thiazolo[3,2-a]pyrimidines have been used as the basis for synthesizing effective antifungal substances .
Antimalarial Applications
Dihydroorotate dehydrogenase inhibitors with antimalarial activity have been synthesized using similar compounds .
Antihypertensive Applications
Thiazolo[3,2-a]pyrimidines have been used in the synthesis of antihypertensive substances .
Bioimaging Applications
Fluorescent probes for biological species and microenvironments have been developed using similar compounds .
Future Directions
properties
IUPAC Name |
7-hydroxy-N-(3-methylbutyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-7(2)3-4-13-9(16)8-10(17)14-12-15(11(8)18)5-6-19-12/h5-7,17H,3-4H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQIQLVBMQCUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(N=C2N(C1=O)C=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-N-isopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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